molecular formula C9H15N3 B144210 2,4,6-Trimethylbenzene-1,3,5-triamine CAS No. 4380-92-1

2,4,6-Trimethylbenzene-1,3,5-triamine

Cat. No.: B144210
CAS No.: 4380-92-1
M. Wt: 165.24 g/mol
InChI Key: SBLBKLRRAALOAA-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzene-1,3,5-triamine, also known as this compound, is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cation Selectivity in Ionophores :

    • Research by Kim et al. (2007) in the journal Talanta discusses the synthesis and potentiometric evaluation of new compounds, including 1,3,5-tris(thiazolylhydroxy)-2,4,6-trimethylbenzene and related derivatives. These compounds were examined for their ion-selective properties, particularly towards mono and divalent cations under various pH conditions. The study found that some electrodes based on these compounds exhibited a Nernstian response to ammonium and potassium under alkaline conditions and a substantial response to silver ion under acidic conditions (Kim et al., 2007).
  • Metallogels and Silver Nanoparticles :

    • A 2015 study in the journal Chemistry by Paul, Sarkar, and Dastidar utilized 1,3,5-tris(nicotinamidomethyl)-2,4,6-trimethylbenzene for generating Ag(I) coordination polymers and coordination-polymer-based gels. These silver metallogels, upon exposure to visible light, produced silver nanoparticles, which demonstrated effectiveness in catalyzing the reduction of 4-nitrophenolate to 4-aminophenolate without any exogenous reducing agent (Paul, Sarkar, & Dastidar, 2015).
  • Coordination Polymers and Network Structures :

    • Liu et al. (1999) in Inorganica Chimica Acta explored the reaction of a new aryl-heterocyclic tripodal ligand, 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene, with copper(II) complexes. This reaction formed a novel two-dimensional network complex, showcasing the potential of this compound in creating intricate molecular structures (Liu et al., 1999).
  • Molecular Structure and NMR Assignments :

    • The study by Sun et al. (2000) reported on the molecular structure and NMR assignments of 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene, providing detailed insights into its structural and chemical properties. The crystal packing was stabilized by O-H--N hydrogen bonding, illustrating the compound's potential in forming stable structures (Sun et al., 2000).

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLBKLRRAALOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.